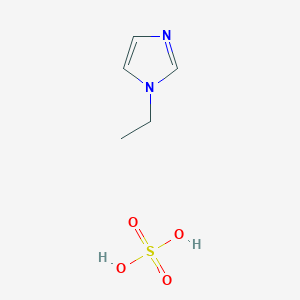![molecular formula C15H19NO2 B12591209 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one CAS No. 605686-44-0](/img/structure/B12591209.png)
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is an organic compound characterized by its unique structure, which includes a cyclobutanone ring substituted with a methoxyphenyl imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one typically involves the reaction of 4-methoxyaniline with 2,2,4,4-tetramethylcyclobutanone under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one
- 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-ol
- 3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-thione
Uniqueness
3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one is unique due to its specific structural features, such as the presence of both a cyclobutanone ring and a methoxyphenyl imino group.
Propiedades
Número CAS |
605686-44-0 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)imino-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C15H19NO2/c1-14(2)12(15(3,4)13(14)17)16-10-6-8-11(18-5)9-7-10/h6-9H,1-5H3 |
Clave InChI |
QEJVYZVHBRYHEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=NC2=CC=C(C=C2)OC)C(C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)
![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)
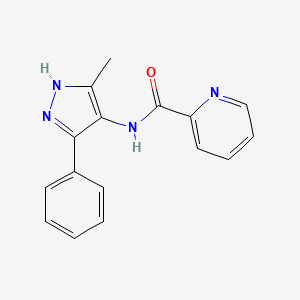
![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)

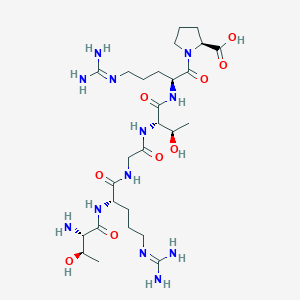
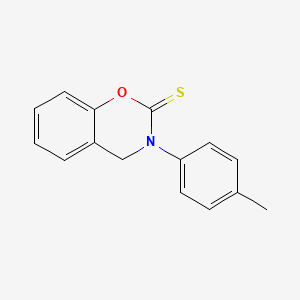
![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)
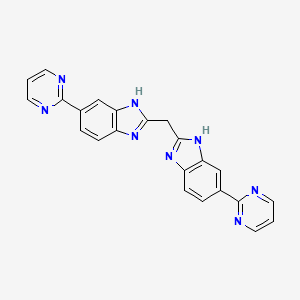
![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
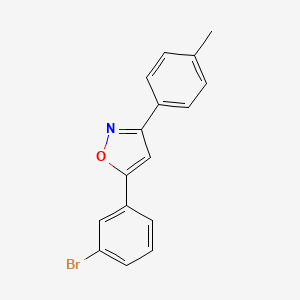
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
